molecular formula C9H11NO B575559 5,6,7,8-Tetrahydroquinolin-7-ol CAS No. 160240-07-3

5,6,7,8-Tetrahydroquinolin-7-ol

Cat. No.: B575559
CAS No.: 160240-07-3
M. Wt: 149.193
InChI Key: JTIKLMFKOVAACS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-7-ol (CAS Registry Number: 160240-07-3) is a versatile tetrahydroquinoline derivative of high interest in organic synthesis and pharmaceutical research. This compound serves as a valuable chiral precursor and synthetic intermediate for the development of novel ligands and biologically active molecules. Its tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with significant biological properties . This chiral alcohol is a key intermediate in the synthesis of enantiomerically pure 8-substituted-5,6,7,8-tetrahydroquinolines, which are important frameworks for ligands used in asymmetric catalysis . For instance, chiral diamines based on the 5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and its analogs, are employed as novel ligands in metal complexes for asymmetric transfer hydrogenation (ATH) of imines, a critical reaction for producing enantiomerically enriched amines which are key intermediates in many pharmaceuticals and fine chemicals . The preparation of such enantiopure ligands often involves enzymatic resolution techniques, such as lipase-catalyzed kinetic acetylation of the racemic alcohol, to achieve excellent enantiopurity . Researchers value this compound for its role in exploring new chemical space and developing compounds that can overcome challenges like drug resistance. The tetrahydroquinoline core is a common feature in various microtubule targeting agents (MTAs) investigated for their antitumor potential . Chemical Identifiers - Molecular Formula : C9H11NO - Molecular Weight : 149.19 g/mol - SMILES : c1cc2c(nc1)CC(CC2)O - InChI Key : JTIKLMFKOVAACS-UHFFFAOYSA-N Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-2,5,8,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIKLMFKOVAACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Quinoline to Intermediate Tetrahydroquinoline

The foundational step in synthesizing 5,6,7,8-tetrahydroquinolin-7-ol involves the catalytic hydrogenation of quinoline to generate tetrahydroquinoline intermediates. A patented method employs a palladium (Pd)-based catalyst under hydrogen pressure (8–12 atm) at 60–70°C, achieving selective hydrogenation of the aromatic ring. The reaction proceeds via the formation of 1,2,3,4-tetrahydroquinoline, which undergoes subsequent isomerization to 5,6,7,8-tetrahydroquinoline.

Catalyst Preparation :
The Pd catalyst is pretreated with aqueous hydrochloride solutions (e.g., CuCl₂, FeCl₃) and sodium bicarbonate to enhance selectivity. A mass ratio of 1:0.02–0.05 (quinoline:catalyst) ensures optimal activity.

Key Reaction Parameters :

  • Temperature : 160–170°C for isomerization.

  • Time : 2 hours for hydrogenation; 1–4 hours for isomerization.

  • Post-Processing : Vacuum distillation (0.72 kPa) isolates the product as a 78–80°C distillate.

Hydroxylation at the 7-Position

Following hydrogenation, introducing the hydroxyl group at the 7-position remains challenging. While direct hydroxylation methods are less documented, analogous protocols for 7-hydroxy-1,2,3,4-tetrahydroquinoline suggest hydrolysis of amino intermediates. For example, nitration of tetrahydroquinoline at the 7-position, followed by hydrolysis in strong aqueous acids (e.g., H₃PO₄, H₂SO₄) at 140–180°C, yields hydroxylated products.

Nitration-Hydrolysis Route

Nitration of Tetrahydroquinoline Derivatives

Nitration represents a critical step for directing functionalization to the 7-position. As reported, nitration of 1,2,3,4-tetrahydroquinoline with concentrated nitric acid predominantly yields 7-nitro-1,2,3,4-tetrahydroquinoline. Recrystallization improves purity, with a 50% recovery of the 7-nitro isomer.

Reaction Conditions :

  • Nitrating Agent : Concentrated HNO₃.

  • Temperature : Controlled exothermic conditions (20–50°C).

  • Yield : ~50% after recrystallization.

Hydrolysis of Nitro to Hydroxy Groups

The nitro group at the 7-position is hydrolyzed to a hydroxyl group using strong acids. A representative procedure involves refluxing 7-nitro-1,2,3,4-tetrahydroquinoline in 48% HBr at 165°C for 24 hours, followed by neutralization and crystallization.

Optimization Insights :

  • Acid Selection : HBr > H₃PO₄ > H₂SO₄ in terms of yield.

  • Crystallization : Maleic acid facilitates product isolation (51–65% yield).

Comparative Analysis of Methods

Table 1: Summary of Synthesis Methods for this compound

MethodStarting MaterialKey StepsConditionsYieldSource
Nitration-Hydrolysis1,2,3,4-THQNitration → HydrolysisHBr, 165°C, 24h51–65%
Hydrogenation-IsomerizationQuinolineH₂/Pd → Isomerization160–170°C, 2hNot reported
Epoxidation5,6,7,8-THQmCPBA → HydrolysisCH₂Cl₂, 20°C, 16h<50%

THQ: Tetrahydroquinoline; mCPBA: meta-chloroperbenzoic acid.

Industrial and Scalability Considerations

Catalyst Recovery and Reuse

The Pd catalyst in hydrogenation-isomerization routes can be recovered via filtration and reactivated, reducing costs. However, catalyst deactivation due to sulfur impurities or coking necessitates periodic replacement.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy and apoptosis. The compound may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs of 5,6,7,8-Tetrahydroquinolin-7-ol include:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Activities
This compound Not provided -OH at position 7 C₉H₁₁NO Base compound; polarity-driven interactions
2,2,4-Trimethyl-1,2,3,4-THQ-7-ol 885951-71-3 -OH at 7; methyl groups at 2,2,4 C₁₂H₁₇NO Enhanced lipophilicity
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol 1011-43-4 -OCH₃ at 7; -OH at 6 (isoquinoline scaffold) C₁₀H₁₃NO₂ Potential CNS activity
5,6,7,8-Tetrahydroquinolin-3-amine 151224-99-6 -NH₂ at position 3 C₉H₁₂N₂ Acute toxicity (OSHA HCS)
6-(Trimethoxyphenyl)-Tetrahydroisoquinoline Not provided Trimethoxyphenyl at position 6 C₂₃H₂₇NO₅ Antitumor activity (IC₅₀ ~5 μM)
Key Observations:
  • Positional Effects: The hydroxyl group at position 7 in the target compound contrasts with analogs like 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, where a methoxy group at position 7 and hydroxyl at 6 may enhance blood-brain barrier penetration .
  • Functional Group Impact: Replacing -OH with -NH₂ (as in 5,6,7,8-Tetrahydroquinolin-3-amine) introduces acute toxicity risks, likely due to increased reactivity or metabolic activation .
  • Lipophilicity vs.

Biological Activity

5,6,7,8-Tetrahydroquinolin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Synthesis

The synthesis of this compound typically involves the reduction of quinoline derivatives. Various synthetic routes have been documented, leading to the formation of several derivatives that exhibit differing biological activities. For example, the reduction of quinoline can yield fully saturated quinoline derivatives and halogenated quinoline derivatives as well.

Biological Properties

Research indicates that this compound possesses various biological properties, particularly in the fields of oncology and infectious diseases. Here are some key findings:

  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it was shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy and apoptosis . In a study involving colorectal cancer (CRC) cells, a related tetrahydroquinolinone compound exhibited in vitro antiproliferative activity at micromolar concentrations by inducing cellular stress through ROS production .
  • Mechanism of Action : The mechanism through which this compound exerts its effects includes inhibition of key enzymes and signaling pathways involved in cell proliferation. It has been observed to affect mitochondrial membrane potential and increase ROS levels in A2780 ovarian cancer cells . Specifically, the compound induced mitochondrial depolarization and affected cell cycle phases by increasing the G0/G1 phase while decreasing S and G2/M phases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA2780 (Ovarian)17.2
HT-29 (Colorectal)12.5
MSTO-211H (Mesothelioma)15.0

In a comparative study involving several tetrahydroquinoline derivatives, the most active compound was identified as (R)-5a, which demonstrated notable cytotoxicity across multiple cancer cell lines with IC50 values ranging from 5.4 to 17.2 µM .

Mechanistic Insights

The ability of this compound to induce oxidative stress has been linked to its capacity to disrupt mitochondrial function. In A2780 cells treated with this compound:

  • ROS Production : A concentration-dependent increase in ROS was observed after treatment with concentrations up to 50 µM .
  • Cell Cycle Arrest : The compound caused significant alterations in the cell cycle distribution, particularly increasing the G0/G1 phase population .

Potential Therapeutic Applications

Given its biological activity profile, this compound is being explored as a potential lead compound for drug discovery targeting various diseases:

  • Cancer Therapy : Its ability to induce oxidative stress and affect mitochondrial function positions it as a candidate for further development in cancer therapeutics.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that warrant further investigation.

Q & A

Q. How to design experiments for structure-activity relationship (SAR) studies of tetrahydroquinoline derivatives?

  • Methodological Answer: Systematically vary substituents (e.g., methyl, methoxy groups) and assess biological activity (e.g., enzyme inhibition). Use multivariate analysis (PCA or PLS) to correlate structural features with activity. Include positive/negative controls and replicate trials to ensure robustness .

Data Contradiction Analysis

  • Example: Discrepancies in logP values between computational and experimental methods.

    • Resolution: Validate computational predictions (Crippen’s method) with experimental shake-flask results. Consider solvent effects and ionization states in aqueous systems .
  • Example: Conflicting reports on antimicrobial activity across studies.

    • Resolution: Re-test compounds under uniform conditions (e.g., MIC assays in Mueller-Hinton broth). Verify compound purity and stereochemistry, as impurities or racemic mixtures can skew results .

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